molecular formula C12H19N3O2 B3115826 1-Methyl-5-piperidin-1-ylmethyl-1H-pyrazole-3-carboxylic acid methyl ester CAS No. 2120537-33-7

1-Methyl-5-piperidin-1-ylmethyl-1H-pyrazole-3-carboxylic acid methyl ester

Cat. No.: B3115826
CAS No.: 2120537-33-7
M. Wt: 237.30
InChI Key: YSDODARLSHQIQP-UHFFFAOYSA-N
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Description

1-Methyl-5-piperidin-1-ylmethyl-1H-pyrazole-3-carboxylic acid methyl ester is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a piperidine moiety and a carboxylic acid ester group

Preparation Methods

The synthesis of 1-Methyl-5-piperidin-1-ylmethyl-1H-pyrazole-3-carboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic conditions.

    Substitution with Piperidine: The pyrazole intermediate is then reacted with piperidine in the presence of a suitable base, such as sodium hydride, to introduce the piperidine moiety.

    Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a catalytic amount of sulfuric acid to yield the methyl ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

1-Methyl-5-piperidin-1-ylmethyl-1H-pyrazole-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-5-piperidin-1-ylmethyl-1H-pyrazole-3-carboxylic acid methyl ester has a wide range of scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders and inflammation.

    Biological Studies: The compound is used in studies exploring its interactions with various biological targets, including enzymes and receptors.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-Methyl-5-piperidin-1-ylmethyl-1H-pyrazole-3-carboxylic acid methyl ester can be compared with other pyrazole derivatives, such as:

    1-Methyl-3-pyrazolecarboxylic acid methyl ester: Lacks the piperidine moiety, which may result in different biological activity and binding properties.

    5-Piperidin-1-ylmethyl-1H-pyrazole-3-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester, potentially affecting its pharmacokinetic properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 1-methyl-5-(piperidin-1-ylmethyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-14-10(8-11(13-14)12(16)17-2)9-15-6-4-3-5-7-15/h8H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDODARLSHQIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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